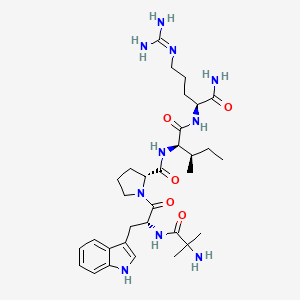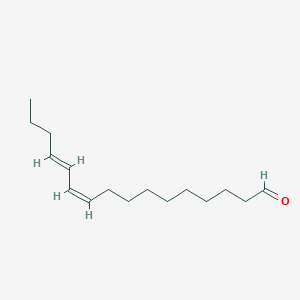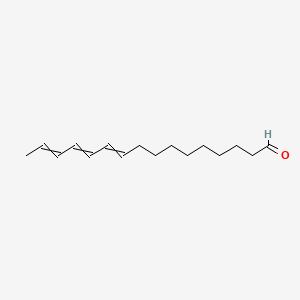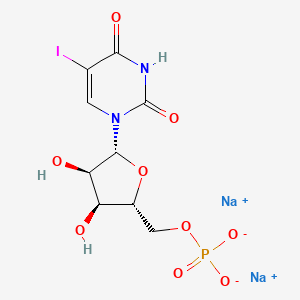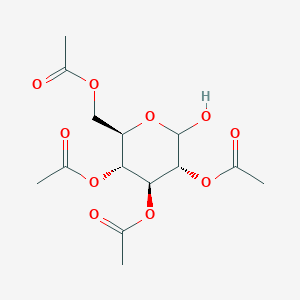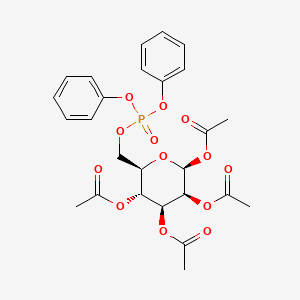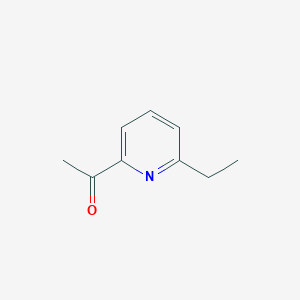
1-(6-Ethylpyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol and 1,2-bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane, involves reactions like condensation and decarbonylation. These processes highlight the reactivity of pyridin-2-yl based compounds and the formation of complex structures through solvent-free reactions or by utilizing specific reactants and catalysts (Percino et al., 2005); (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to 1-(6-Ethylpyridin-2-yl)ethan-1-one, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, have been characterized by techniques like X-ray diffraction, demonstrating the planarity of the molecule and the presence of intramolecular hydrogen bonds, which stabilize the crystal structure (Percino et al., 2005).
Chemical Reactions and Properties
Compounds like 1-(6-Ethylpyridin-2-yl)ethan-1-one undergo interesting chemical reactions such as decarbonylation, leading to the formation of products through the loss of carbon monoxide. This illustrates the reactivity of the α-diketone moiety present in similar structures (Percino et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal form, of compounds structurally related to 1-(6-Ethylpyridin-2-yl)ethan-1-one, can be inferred from their molecular and crystal structure. For instance, the planarity and intramolecular hydrogen bonding contribute to the stability and crystallinity of such compounds (Percino et al., 2005).
Safety And Hazards
The safety information for 1-(6-Ethylpyridin-2-yl)ethan-1-one indicates that it has a GHS07 pictogram with a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(6-ethylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-5-4-6-9(10-8)7(2)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXVAZKFUDZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyridin-2-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

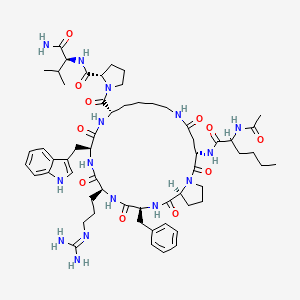
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)

